N-(2-methoxyethyl)-4-phenoxybutanamide
Overview
Description
N-(2-Methoxyethyl)-4-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 2-methoxyethylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred for several hours until the formation of the amide bond is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyethyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.
Major Products Formed:
Oxidation: Formation of 2-methoxyethyl-4-phenoxybutanoic acid.
Reduction: Formation of N-(2-methoxyethyl)-4-phenoxybutylamine.
Substitution: Formation of substituted phenoxybutanamides depending on the nucleophile used
Scientific Research Applications
N-(2-Methoxyethyl)-4-phenoxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its amide functionality.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The methoxyethyl group can enhance the solubility and bioavailability of the compound .
Comparison with Similar Compounds
- N-(2-Methoxyethyl)-4-phenoxybutanoic acid
- N-(2-Methoxyethyl)-4-phenoxybutylamine
- N-(2-Methoxyethyl)-4-phenoxybutyl ester
Comparison: N-(2-Methoxyethyl)-4-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it has a higher stability and a broader range of applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-11-9-14-13(15)8-5-10-17-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMGPQNFOJUIPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCOC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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